molecular formula C9H9BrO4 B14528995 1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one CAS No. 62615-25-2

1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one

Cat. No.: B14528995
CAS No.: 62615-25-2
M. Wt: 261.07 g/mol
InChI Key: IZNIDPHHUKUTQC-UHFFFAOYSA-N
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Description

1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom, two hydroxyl groups, and a methoxy group attached to a phenyl ring, along with an ethanone group

Preparation Methods

The synthesis of 1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one can be achieved through several methods. One common synthetic route involves the bromination of paeonol (2-hydroxy-4-methoxyacetophenone) in methylene chloride at room temperature. This reaction can yield the desired compound in quantitative amounts . Another method involves the use of acetic acid or acetic anhydride as solvents, which can result in yields of 60% and 48%, respectively .

Chemical Reactions Analysis

1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium carbonate, and various nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative.

Scientific Research Applications

1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the bromine atom and hydroxyl groups allows the compound to participate in various biochemical reactions. It can act as an electrophile in substitution reactions and as a nucleophile in other types of reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(5-Bromo-2,4-dihydroxy-3-methoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties.

Properties

CAS No.

62615-25-2

Molecular Formula

C9H9BrO4

Molecular Weight

261.07 g/mol

IUPAC Name

1-(5-bromo-2,4-dihydroxy-3-methoxyphenyl)ethanone

InChI

InChI=1S/C9H9BrO4/c1-4(11)5-3-6(10)8(13)9(14-2)7(5)12/h3,12-13H,1-2H3

InChI Key

IZNIDPHHUKUTQC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1O)OC)O)Br

Origin of Product

United States

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